molecular formula C5H4BrF2NS B13462932 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole

Cat. No.: B13462932
M. Wt: 228.06 g/mol
InChI Key: BCWYPVDCWKOJHG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromomethyl and difluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 3-(difluoromethyl)-1,2-thiazole with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of fluoromethyl or methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include fluoromethyl and methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-(difluoromethyl)pyridine-6-methanol
  • 4-(Bromomethyl)-7-methoxycoumarin
  • 4-(Bromomethyl)-2-(difluoromethoxy)-5-(difluoromethyl)phenylacetonitrile

Uniqueness

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole is unique due to the presence of both bromomethyl and difluoromethyl groups on the thiazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H4BrF2NS

Molecular Weight

228.06 g/mol

IUPAC Name

4-(bromomethyl)-3-(difluoromethyl)-1,2-thiazole

InChI

InChI=1S/C5H4BrF2NS/c6-1-3-2-10-9-4(3)5(7)8/h2,5H,1H2

InChI Key

BCWYPVDCWKOJHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(F)F)CBr

Origin of Product

United States

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